molecular formula C21H17BrN2O2 B5525145 N'-[(E)-[4-(BENZYLOXY)PHENYL]METHYLIDENE]-2-BROMOBENZOHYDRAZIDE

N'-[(E)-[4-(BENZYLOXY)PHENYL]METHYLIDENE]-2-BROMOBENZOHYDRAZIDE

Cat. No.: B5525145
M. Wt: 409.3 g/mol
InChI Key: HTKVZUPDYPKCRX-OEAKJJBVSA-N
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Description

N’-[(E)-[4-(BENZYLOXY)PHENYL]METHYLIDENE]-2-BROMOBENZOHYDRAZIDE is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further linked to a bromobenzohydrazide moiety. The compound’s molecular formula is C14H12BrN2O2, and it has a molecular weight of 321.16 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[4-(BENZYLOXY)PHENYL]METHYLIDENE]-2-BROMOBENZOHYDRAZIDE typically involves the condensation reaction between 4-(benzyloxy)benzaldehyde and 2-bromobenzohydrazide. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to a temperature of around 80-90°C for several hours to ensure complete condensation. After the reaction is complete, the product is isolated by filtration and purified by recrystallization from an appropriate solvent .

Industrial Production Methods

While specific industrial production methods for N’-[(E)-[4-(BENZYLOXY)PHENYL]METHYLIDENE]-2-BROMOBENZOHYDRAZIDE are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[4-(BENZYLOXY)PHENYL]METHYLIDENE]-2-BROMOBENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(E)-[4-(BENZYLOXY)PHENYL]METHYLIDENE]-2-BROMOBENZOHYDRAZIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-[(E)-[4-(BENZYLOXY)PHENYL]METHYLIDENE]-2-BROMOBENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the compound’s hydrazide moiety may interact with nucleophilic sites in biological molecules, leading to the formation of covalent adducts .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-[4-(BENZYLOXY)PHENYL]METHYLIDENE]-2-BROMOBENZOHYDRAZIDE is unique due to its specific structural features, such as the presence of a bromine atom and a benzyloxy group. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .

Properties

IUPAC Name

2-bromo-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN2O2/c22-20-9-5-4-8-19(20)21(25)24-23-14-16-10-12-18(13-11-16)26-15-17-6-2-1-3-7-17/h1-14H,15H2,(H,24,25)/b23-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTKVZUPDYPKCRX-OEAKJJBVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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